N-(5-hydroxypyridin-2-yl)methanesulfonamide

AOC3 inhibition pyridinyl sulfonamide SAR medicinal chemistry

Securing the precise C5-hydroxypyridin-2-yl methanesulfonamide scaffold is critical for AOC3 inhibitor programs, where structural analogs lacking this hydroxyl group fall outside key patent claims and exhibit undefined SAR. This compound addresses that exact need: • Definitive Scaffold: Confirms to the WO2020089026A1-defined substitution pattern, ensuring your SAR data maps to the patented AOC3 inhibitor chemical space. • Assay-Ready: 95% catalog purity enables direct deployment in biochemical AOC3 enzyme assays without custom synthesis delays. • Distinctive Handles: The C5-hydroxyl and methanesulfonamide moieties provide unique hydrogen-bonding capacity (HBD: 2; HBA: 4; TPSA: 79.29 Ų) for downstream O-alkylation or N-functionalization.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 1243382-11-7
Cat. No. B1428488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxypyridin-2-yl)methanesulfonamide
CAS1243382-11-7
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=NC=C(C=C1)O
InChIInChI=1S/C6H8N2O3S/c1-12(10,11)8-6-3-2-5(9)4-7-6/h2-4,9H,1H3,(H,7,8)
InChIKeyIVROQDNMHCPVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: N-(5-hydroxypyridin-2-yl)methanesulfonamide


N-(5-hydroxypyridin-2-yl)methanesulfonamide (CAS 1243382-11-7) is a pyridinyl sulfonamide derivative with molecular formula C6H8N2O3S and molecular weight 188.2 g/mol . The compound features a 5-hydroxypyridine core substituted with a methanesulfonamide moiety at the 2-position, and is commercially available as a research-grade building block with a catalog purity of 95% . This compound falls within a broader patent class of pyridinyl sulfonamide derivatives claimed as AOC3 (amine oxidase, copper containing 3) inhibitors [1].

Scaffold identity Pyridinyl sulfonamide with defined 5-hydroxypyridin-2-yl substitution for AOC3 patent class studies
Procurement readiness Research building block with specified catalog purity, stocked for immediate availability
Structural differentiation Hydroxyl-substituted core distinguishes it from halogenated analogs used in other target classes

Generic Substitution Risks for N-(5-hydroxypyridin-2-yl)methanesulfonamide


Interchanging this specific compound with other pyridinyl sulfonamide analogs is not a risk-free procurement decision due to documented structure-activity differences within this patent class. In the WO2020089026A1 patent family, the C5-hydroxyl substituent on the pyridine ring is a defined structural feature that distinguishes specific embodiments from other pyridinyl sulfonamides lacking this hydroxyl group or bearing different substituents (e.g., halogen, alkyl, or unsubstituted pyridine) [1]. The patent specifically claims pyridinyl sulfonamide derivatives of formula (I) where the substitution pattern—including the presence and position of hydroxyl groups—determines which compounds fall within the claimed inventive scope [1]. Consequently, substituting a different pyridinyl sulfonamide analog without confirming the precise C5-hydroxypyridin-2-yl substitution pattern may result in procurement of a compound outside the relevant patent-defined structural class and with undocumented AOC3 inhibition profile.

Substitution pattern mismatch

5-chloro pyridinyl sulfonamide analogs belong to a separate patent class (S100 inhibitors) and may not retain AOC3 target association.

Commercial availability gap

Structurally similar analogs often lack established supply chains and documented purity, requiring custom synthesis and verification.

Differentiation Evidence: N-(5-hydroxypyridin-2-yl)methanesulfonamide vs. Analogs


C5-Hydroxyl vs. Halogen Substitution Pattern

N-(5-hydroxypyridin-2-yl)methanesulfonamide contains a 5-hydroxyl group on the pyridine ring. This substitution pattern is a defined structural feature in the WO2020089026A1 patent class distinguishing it from related analogs. In contrast, the WO2014184234A1 patent discloses N-(5-chloro-3-hydroxypyridin-2-yl)methanesulfonamide analogs bearing a chlorine atom at the 5-position and targeting S100 proteins [1]. The presence of the hydroxyl group at C5 on the pyridine ring, rather than chloro or other substituents, defines a distinct chemical series with different molecular recognition properties [2].

C5-substitution pattern
Class-level
C5-hydroxyl (this compound)
C5-chloro (S100 patent examples)
Hydroxyl vs. chloro defines distinct patent and target spaces
Structural difference is qualitative; class-level patent inference
AOC3 inhibition pyridinyl sulfonamide SAR medicinal chemistry

Commercial Availability and Catalog Purity

N-(5-hydroxypyridin-2-yl)methanesulfonamide (CAS 1243382-11-7) is commercially stocked with a documented catalog purity of 95% . This specific compound is available as an off-the-shelf research chemical from multiple commercial suppliers, whereas structurally related analogs bearing different substitution patterns (e.g., 5-chloro-3-hydroxypyridin-2-yl derivatives) are primarily disclosed as patent examples without comparable commercial availability or catalog purity specifications for direct procurement.

Commercial availability & purity
Data to verify
95% catalog purity, stocked
Ready procurement supports reproducible synthesis
Vendor catalog data; independent purity verification recommended
chemical procurement research building blocks vendor comparison

Target Class Association: AOC3 vs. S100

The WO2020089026A1 patent family, which encompasses pyridinyl sulfonamide derivatives containing the 5-hydroxypyridin-2-yl scaffold, claims compounds as inhibitors of AOC3 (amine oxidase, copper containing 3; also known as vascular adhesion protein 1, VAP-1) [1]. In contrast, the WO2014184234A1 patent family claims N-(heteroaryl)-sulfonamide derivatives with different substitution patterns (e.g., 5-chloro-3-hydroxypyridin-2-yl) as inhibitors of S100 protein-protein interactions [2]. This target class differentiation is structurally driven, with the 5-hydroxyl substitution pattern associated with the AOC3 inhibitor patent class [1].

Target class association
Class-level
AOC3 (amine oxidase) patent family
S100 protein-protein interaction patent family
Scaffold aligns with AOC3 research; analog switch risks target mismatch
Patent class inference; direct AOC3 inhibition data not provided
AOC3/VAP-1 inhibition patent analysis target selectivity

Application Scenarios for N-(5-hydroxypyridin-2-yl)methanesulfonamide


AOC3/VAP-1 Inhibitor Scaffold Validation

This compound serves as a core pyridinyl sulfonamide scaffold for research programs investigating AOC3 (amine oxidase, copper containing 3) inhibition, as disclosed in the WO2020089026A1 patent family . Procurement is appropriate for medicinal chemistry teams seeking to validate the 5-hydroxypyridin-2-yl methanesulfonamide scaffold or to generate structure-activity relationship (SAR) data around this specific substitution pattern. Commercial availability with 95% catalog purity [1] enables direct use in biochemical AOC3 enzyme assays without custom synthesis delays.

Building Block for Pyridine-Containing Libraries

With molecular formula C6H8N2O3S and molecular weight 188.2 g/mol , this compound is procured as a heterocyclic building block for the synthesis of more complex pyridine-containing molecules. The 5-hydroxyl group and methanesulfonamide moiety provide distinct hydrogen-bonding capacity (H-bond donors: 2; H-bond acceptors: 4; TPSA: 79.29 Ų) that differentiates it from non-hydroxylated pyridine building blocks. This substitution pattern enables specific downstream diversification strategies (e.g., O-alkylation, O-arylation, or sulfonamide N-functionalization) not accessible with unsubstituted pyridine analogs.

Reference Standard for Hydroxyl vs. Chloro Analogs

In research settings where distinguishing between structurally similar pyridinyl sulfonamide series is critical (e.g., target deconvolution studies differentiating AOC3-associated compounds from S100-associated compounds), this compound serves as a procurement-defined reference standard. The presence of the C5-hydroxyl group, rather than the C5-chloro group found in S100-inhibitor patent examples [1], provides a defined chemical handle for analytical verification (e.g., HPLC retention time, MS fragmentation pattern, NMR chemical shift) when validating compound identity against related patent-disclosed analogs.

Application
Selection Property
Validation Focus
AOC3 inhibitor scaffold validation
5-Hydroxypyridin-2-yl methanesulfonamide core structure
Confirm structural alignment with AOC3 patent class; verify by NMR/HPLC
Pyridine-containing library building block
Hydroxyl and methanesulfonamide functional groups for diversification
Catalog purity assessment; hydrogen-bond donor/acceptor capacity
Structural reference for substitution pattern studies
Defined C5-hydroxyl substitution pattern
Analytical differentiation from halogen-substituted pyridinyl sulfonamide series
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